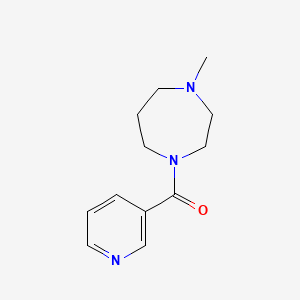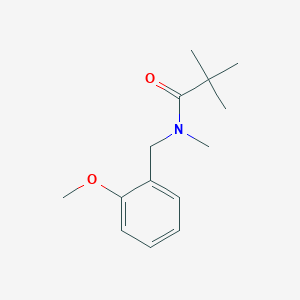![molecular formula C14H13N3O2 B5493328 N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5493328.png)
N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBA is a white powder with a molecular formula of C16H14N2O2 and a molecular weight of 266.3 g/mol.
Mecanismo De Acción
The mechanism of action of N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins involved in various biological processes. For example, N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has also been shown to bind to amyloid-beta (Aβ) peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties. In biochemistry, N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been used to study protein-ligand interactions and to develop new assays for enzyme activity. In materials science, N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been used as a building block for the synthesis of MOFs with unique properties such as high surface area and selective adsorption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide is its versatility in various scientific research applications. N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide can be easily synthesized and purified, and its chemical properties can be easily modified to suit specific experimental needs. However, one of the main limitations of N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide is its potential toxicity and side effects, which must be carefully evaluated before use in any experimental setting.
Direcciones Futuras
There are numerous future directions for the research and development of N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide. In medicinal chemistry, further studies are needed to evaluate the potential of N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide as a drug candidate for various diseases. In biochemistry, new assays and techniques can be developed using N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide as a probe for protein-ligand interactions. In materials science, new MOFs can be synthesized using N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide as a building block with unique properties for various applications such as gas storage and separation.
Conclusion:
In conclusion, N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide (N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide) is a versatile chemical compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide can be easily synthesized and purified, and its chemical properties can be easily modified to suit specific experimental needs. Further research is needed to fully understand the mechanism of action and potential applications of N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide.
Métodos De Síntesis
N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 4-pyridinecarboxylic acid, followed by the reaction of the resulting intermediate with N,N'-dicyclohexylcarbodiimide (DCC) and N-methylimidazole (NMI) to form the final product. The purity of the synthesized N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In biochemistry, N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been used as a probe to study the binding interactions between proteins and ligands. In materials science, N'-[(4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been utilized as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs).
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-2-4-12(5-3-10)14(18)19-17-13(15)11-6-8-16-9-7-11/h2-9H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIDOTDPZXVEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[Amino(pyridin-4-YL)methylidene]amino 4-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclohexyl-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5493245.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-N-isopropyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5493247.png)

![4-(1H-imidazol-1-yl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5493259.png)
![N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine](/img/structure/B5493265.png)

![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5493289.png)
![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5493292.png)
![3-{2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5493298.png)
![(1R*,2R*,6S*,7S*)-4-[4-(4-morpholinylcarbonyl)benzoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5493305.png)

![N-methyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5493333.png)

![3-{1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5493349.png)